Hexythiazox

Overview

Description

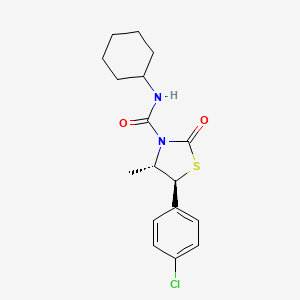

Hexythiazox is a non-systemic insecticide and miticide . It was first evaluated by the 1991 JMPR and a number of times subsequently . It is used to control pests of a variety of food crops . The ISO approved name for this compound is (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidine-carboxamide .

Synthesis Analysis

A new molecularly imprinted polymer (MIP) was prepared for trace analysis of this compound in food samples. In this research, this compound was used as a template molecule. The MIP was synthesized using pyrrole as a functional monomer .

Molecular Structure Analysis

The molecular formula of this compound is C17H21ClN2O2S . The average mass is 352.879 Da and the monoisotopic mass is 352.101227 Da .

Chemical Reactions Analysis

The main metabolic reactions identified in this compound were hydroxylation of the cyclohexane ring and cleavage of the amide bond to the cyclohexane ring . The main identified metabolite was PT-1-8 (cis) representing approximately 10% of the administered radioactivity .

Physical And Chemical Properties Analysis

This compound has a melting point of 105.4 °C . Its relative density is 1.2829 g/cm3 at 20 °C . The solubility in water at 25 °C is 0.12 mg/L .

Scientific Research Applications

Residue Analysis in Agriculture

Saber et al. (2016) investigated the dissipation and residue levels of hexythiazox in strawberries, providing guidance for its safe and reasonable use in agriculture. The study involved method validation for the extraction and quantitative analysis of this compound residues in strawberries using HPLC-DAD. They found that the this compound dissipation curves followed first-order kinetics with a half-life ranging from 3.43 to 3.81 days. The final residues in strawberries were below the maximum residue limit (MRL) after three days of application. This research is crucial for understanding the behavior of this compound in agricultural products and ensuring food safety (Saber et al., 2016).

Molecular Action and Resistance Studies

A study by Demaeght et al. (2014) uncovered that this compound, along with other mite growth inhibitors, targets chitin synthase-1 (CHS1). This study is significant for understanding the molecular mode of action of this compound and could assist in the development of more effective mite control strategies (Demaeght et al., 2014).

Development and Efficacy in Mite Control

Yamada et al. (1987) described the development of this compound as a new miticide, emphasizing its effectiveness in controlling various mites. They highlighted its broad miticidal spectrum and excellent ovicidal, larvicidal, and nymphcidal actions. This research contributes to understanding the development and effectiveness of this compound in pest control (Yamada et al., 1987).

Linkage with Other Acaricides

A study by Asahara et al. (2008) explored the genetic linkage between this compound and etoxazole resistance loci. They established two strains of Tetranychus urticae, one resistant and the other susceptible, and conducted crossing experiments. This research provides insights into the resistance mechanisms of this compound and the potential for cross-resistance with other acaricides (Asahara et al., 2008).

Environmental Persistence and Photodegradation

Mandal et al. (2011) assessed the photodegradation of this compound under various conditions, providing insights into its environmental persistence and breakdown pathways. They identified the major photoproducts and proposed plausible photodegradation pathways for this compound. This information is vital for understanding the environmental impact and degradation behavior of this compound (Mandal et al., 2011).

Detection Methods in Food Samples

Feizy et al. (2017) developed a new method for the trace analysis of this compound in food samples. Their research focused on creating a molecularly imprinted polymer for efficient separation and preconcentration of this compound, demonstrating its applicability to food safety testing (Feizy et al., 2017).

Effects on Non-target Organisms

Ganjisaffar and Perring (2017) studied the effects of this compound on the biology of Galendromus flumenis, a predatory mite. Their findings suggest that this compound does not disrupt the biological control of Banks grass mite by G. flumenis, indicating its potential compatibility with integrated pest management programs (Ganjisaffar & Perring, 2017).

Resistance Mechanisms in Predatory Mites

Salman and Ay (2013) analyzed this compound resistance in Neoseiulus californicus, a predatory mite. They studied the effects of various synergists on this compound resistance and explored the enzyme activities related to resistance. This research is significant for understanding resistance mechanisms and developing strategies to manage resistance in mite populations (Salman & Ay, 2013).

Safety and Hazards

Future Directions

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at the European level for the pesticide active substance hexythiazox . Although no apparent risk to consumers was identified, some information required by the regulatory framework was missing . Hence, the consumer risk assessment is considered indicative only and some MRL proposals derived by EFSA still require further consideration by risk managers .

Mechanism of Action

Target of Action

Hexythiazox is an acaricide that primarily targets the egg, larval, and nymph stages of mites . It is a mite growth inhibitor affecting chitin synthase (CHS1) .

Mode of Action

This compound operates as a non-systemic insecticide with contact and stomach action . It inhibits mite growth by acting on eggs or early stages of mite development . The precise mechanism of acaricidal action is unknown .

Biochemical Pathways

The main metabolic reactions identified in this compound metabolism are the hydroxylation of the cyclohexane ring and cleavage of the amide bond to the cyclohexane ring .

Pharmacokinetics

The absorption, distribution, and excretion of this compound were studied in rats. The absorption was rapid at 10 mg/kg body weight (bw), but much slower at 880 mg/kg bw . The extent of absorption at 10 mg/kg bw was approximately 30% based on the level of urinary excretion, but significantly lower at 880 mg/kg bw . The elimination half-life was about 10 hours at 10 mg/kg bw, and was prolonged to about 20 hours at 880 mg/kg bw . Most of the radiolabel (about 60–90%, depending on the administered dose) was excreted in the feces within 3 days .

Result of Action

This compound has a toxic effect on the central nervous system, cardiovascular and respiratory system, skeletal muscle, isolated smooth muscle, intestinal motility, gastric secretion, and on blood coagulation . It also affects body weight and the liver, which showed hypertrophy and, in some studies, necrosis .

Action Environment

This compound is degraded in soil quite rapidly with half-life rates of about one month . Environmental factors such as soil composition and climate can influence the degradation rate and thus the efficacy and stability of this compound .

properties

IUPAC Name |

(4S,5S)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIJUOSCAQSSV-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024299 | |

| Record name | Hexythiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... A mutation in chitin synthase 1 (CHS1) /has been/ linked to etoxazole resistance. In this study, we identified and investigated a Tetranychus urticae strain (HexR) harboring recessive, monogenic resistance to each of hexythiazox, clofentezine, and etoxazole. To elucidate if there is a common genetic basis for the observed cross-resistance, we adapted a previously developed bulk segregant analysis method to map with high resolution a single, shared resistance locus for all three compounds. This finding indicates that the underlying molecular basis for resistance to all three compounds is identical. This locus is centered on the CHS1 gene, and as supported by additional genetic and biochemical studies, a non-synonymous variant (I1017F) in CHS1 associates with resistance to each of the tested acaricides in HexR. Our findings thus demonstrate a shared molecular mode of action for the chemically diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole as inhibitors of an essential, non-catalytic activity of CHS1. | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS RN |

78587-05-0 | |

| Record name | Hexythiazox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78587-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexythiazox [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078587050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexythiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Thiazolidinecarboxamide, 5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-, (4R,5R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYTHIAZOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1P1MCC1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105.5 °C | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

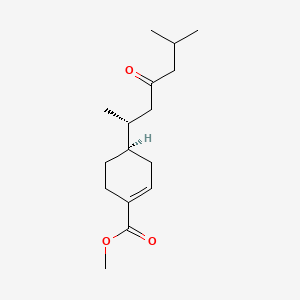

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

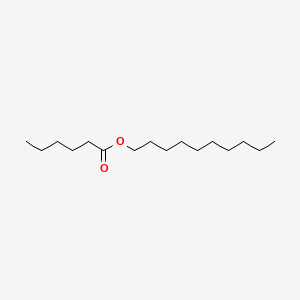

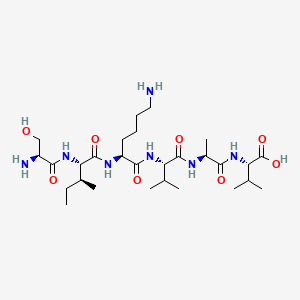

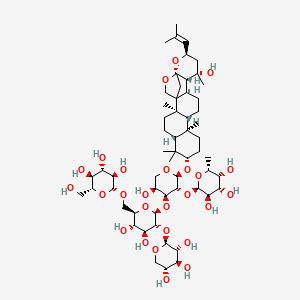

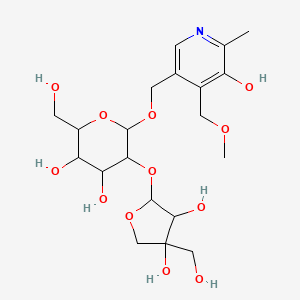

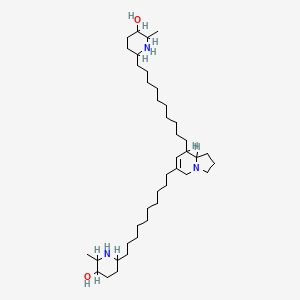

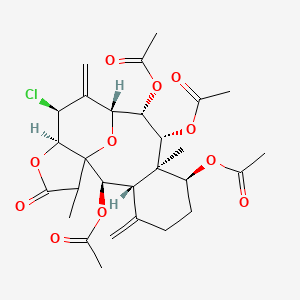

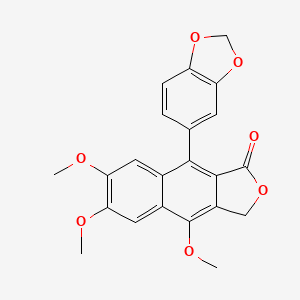

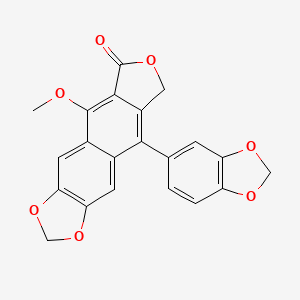

Feasible Synthetic Routes

Q & A

A: Hexythiazox primarily targets mite eggs and larvae, exhibiting strong ovicidal and larvicidal activity. [] It disrupts the molting process in immature mites, leading to death during the transition to the next developmental stage. [] While it acts as both a stomach and contact poison on larvae, its effect on adult mites is less pronounced. []

A: Yes, this compound demonstrates a significant inhibitory effect on the hatching of mite eggs. Studies on citrus mites have shown a success rate of egg hatching ranging from 5% to 12.5% at the recommended dose. []

ANone: The molecular formula of this compound is C17H21ClN2O2S, and its molecular weight is 352.89 g/mol.

ANone: The provided research papers primarily focus on the biological and toxicological aspects of this compound. Information regarding its material compatibility and stability under diverse conditions is limited in these papers.

ANone: The research primarily focuses on this compound as a miticide. Information regarding its catalytic properties and applications is not discussed in the provided research.

ANone: The provided research papers do not delve into computational chemistry studies or QSAR models related to this compound.

A: The trans configuration of the 4-methyl and 5-p-chlorophenyl groups in this compound is crucial for its miticidal activity. [] This stereochemical requirement highlights the importance of specific structural features for optimal biological activity.

A: Yes, incorporating halogen atoms, particularly chlorine, onto the phenyl ring at the 5-position of the thiazolidine ring in this compound derivatives significantly enhanced its miticidal activity. []

A: Studies indicate that the toxic effects of this compound can persist on treated foliage for a significant duration. In peach orchards, the residual toxicity lasted for at least 30 days. []

A: this compound residues exhibit a more gradual decline compared to other acaricides like formetanate HCl and propargite. [] Approximately 10% of the initial residue can persist even after 65 days. []

A: The PHI for this compound in eggplant is recommended as 7 days when using the authorized dose and 10 days when using double the authorized dose. []

ANone: The provided research primarily focuses on the miticidal activity, resistance development, and residue analysis of this compound. Detailed information on its PK/PD properties is limited in the provided papers.

A: this compound has been shown to effectively control the citrus red mite. In field trials, it provided control for approximately 70 days at low concentrations (25-50 ppm). []

A: Yes, the repeated and exclusive use of this compound can lead to the development of resistance in mite populations. [, , , , ] Resistance has been observed in various mite species, including the two-spotted spider mite and the citrus red mite.

A: Research indicates that resistance to this compound can confer cross-resistance to other acaricides, such as etoxazole. [] This cross-resistance poses a significant challenge for mite control strategies.

- Metabolic resistance: Increased activity of detoxification enzymes like esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases that can metabolize and detoxify this compound. []

ANone: The provided research focuses primarily on the miticidal activity, resistance, and residue analysis of this compound. Information regarding drug delivery, biomarkers, drug interactions, biocompatibility, and other related aspects is not extensively covered in these papers.

ANone: Yes, several alternative acaricides can be used for mite control, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1r)-1-[(1s,2s)-6-[(5s,6s)-5-[(1r)-1-Acetoxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)